3-[(4-Methylpentyl)oxy]propan-1-amine
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Overview
Description
3-[(4-Methylpentyl)oxy]propan-1-amine is an organic compound with the molecular formula C9H21NO. It is characterized by the presence of an amine group attached to a propan-1-amine backbone, with a 4-methylpentyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpentyl)oxy]propan-1-amine typically involves the reaction of 4-methylpentanol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylpentanol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpentyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
3-[(4-Methylpentyl)oxy]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpentyl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the amine group, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenoxy)]propan-1-amine: This compound has a similar structure but with a methoxyphenoxy group instead of a methylpentyl group.
3-[(4-Methylphenyl)]propan-1-amine: This compound features a methylphenyl group, differing in the aromatic nature of the substituent.
Uniqueness
3-[(4-Methylpentyl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylpentyl group provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
646055-22-3 |
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Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
3-(4-methylpentoxy)propan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-9(2)5-3-7-11-8-4-6-10/h9H,3-8,10H2,1-2H3 |
InChI Key |
IWNIYAALLZXYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOCCCN |
Origin of Product |
United States |
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